molecular formula C20H23N3O2S2 B2552272 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252912-66-5

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2552272
CAS RN: 1252912-66-5
M. Wt: 401.54
InChI Key: AOWXXHXOOLUFHL-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

Compounds with structures resembling the given chemical have been explored for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the nucleotide biosynthesis pathway. For instance, analogues like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical counterparts have shown potent dual inhibitory activities, making them significant for cancer research and therapeutic applications (Gangjee et al., 2008).

Structural Analysis and Design

The synthesis and evaluation of antitumor activity have been a focus area, with studies reporting the design of novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds exhibit potent anticancer activity, demonstrating the chemical scaffold's potential for developing new therapeutic agents (Hafez & El-Gazzar, 2017).

Molecular Docking and Drug Design

Further research has extended into the molecular docking and drug design space, where compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide have been synthesized and characterized for their antiviral activities, particularly against SARS-CoV-2. This showcases the potential of such structures in contributing to the design of novel antiviral drugs (Mary et al., 2020).

Crystal Structure Analysis

The detailed crystal structures of related compounds offer insights into their molecular conformations and interactions. This information is crucial for understanding the chemical behavior and designing molecules with specific properties (Subasri et al., 2017).

Synthesis and Chemical Reactions

In the realm of synthetic chemistry, the development of new synthesis methods for related compounds opens up pathways for creating a variety of heterocyclic derivatives, which can have applications across multiple fields, including materials science and pharmaceuticals (Zaki et al., 2017).

properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-3-23-19(25)18-16(11-12-26-18)22-20(23)27-13-17(24)21-14(2)9-10-15-7-5-4-6-8-15/h4-8,11-12,14H,3,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWXXHXOOLUFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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